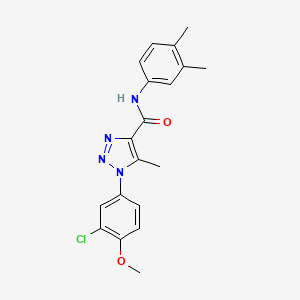

1-(3-chloro-4-methoxyphenyl)-N-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

描述

1-(3-Chloro-4-methoxyphenyl)-N-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by a 1H-1,2,3-triazole core substituted with a 3-chloro-4-methoxyphenyl group at position 1, a methyl group at position 5, and a carboxamide moiety at position 4 linked to a 3,4-dimethylphenyl group.

属性

IUPAC Name |

1-(3-chloro-4-methoxyphenyl)-N-(3,4-dimethylphenyl)-5-methyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN4O2/c1-11-5-6-14(9-12(11)2)21-19(25)18-13(3)24(23-22-18)15-7-8-17(26-4)16(20)10-15/h5-10H,1-4H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWRGGDFHJZKVFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC(=C(C=C3)OC)Cl)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 1-(3-chloro-4-methoxyphenyl)-N-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a member of the triazole class of compounds, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article examines its biological activity, including anticancer properties and potential applications in treating various diseases.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its role in enhancing the pharmacological profile of drugs. The presence of the methoxy and chlorine substituents on the phenyl rings may influence its biological activity through electronic effects and steric hindrance.

Biological Activity Overview

Research indicates that compounds with triazole structures exhibit a wide range of biological activities, including:

- Anticancer Activity : Triazole derivatives have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells.

- Antimicrobial Properties : Many triazoles possess antibacterial and antifungal properties.

- Anti-inflammatory Effects : Some derivatives have been noted for their ability to reduce inflammation.

Anticancer Activity

A study conducted on various triazole derivatives highlighted the potent cytotoxic effects of compounds similar to the target compound against different cancer cell lines. For instance, derivatives exhibited IC50 values in the low micromolar range against several tumor types, including breast cancer (MCF-7) and leukemia (K-562) .

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.76 | |

| K-562 (Leukemia) | 2.34 | |

| HeLa (Cervical Cancer) | 6.12 |

The mechanism by which triazole compounds exert their anticancer effects often involves:

- Induction of Apoptosis : Many studies report that these compounds activate intrinsic apoptotic pathways.

- Inhibition of Cell Proliferation : Compounds interfere with cell cycle progression.

- Targeting Specific Kinases : Some derivatives selectively inhibit kinases involved in cancer cell signaling pathways.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the triazole ring and substituents on the phenyl moieties significantly affect biological activity. For example, the introduction of electron-withdrawing groups like chlorine enhances potency against certain cancer cell lines compared to unsubstituted analogs .

相似化合物的比较

Comparison with Structurally Similar Compounds

The compound is compared with analogs sharing the 1H-1,2,3-triazole-4-carboxamide scaffold but differing in substituents. Key comparisons include:

Substituent Variations on the Triazole Ring

- 1-(4-Methylphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carboxamides ():

These derivatives feature a 4-methylphenyl group at position 1 instead of 3-chloro-4-methoxyphenyl. The carboxamide substituents (e.g., aryl or alkyl groups) influence solubility and crystallinity. For example, N-(4-fluorophenyl) analogs exhibit higher melting points (~181–183°C) compared to N-alkyl derivatives . - 1-(3-Chloro-4-Methylphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carboxamide ():

Replacing the methoxy group with a methyl at the para position reduces polarity, as evidenced by molecular weight (340.81 g/mol vs. ~350–440 g/mol for methoxy-containing analogs) .

Carboxamide Substituent Modifications

- Cyclohexyl derivatives often exhibit enhanced lipophilicity (logP ~3.5–4.0) compared to aromatic carboxamides .

- N-(5-Chloro-2-Methylphenyl) Analogs ():

The presence of a chloro substituent on the carboxamide’s aryl ring (CAS 1351796-86-5) may enhance halogen bonding, a critical factor in protein-ligand interactions .

Physicochemical and Spectral Data Comparison

Table 1: Key Properties of Selected Triazole Carboxamides

Structural and Crystallographic Insights

- Crystal Packing : Derivatives like those in form hydrogen-bonded dimers via N–H···O interactions, as confirmed by SHELXL-refined structures .

- Conformational Flexibility : The 3,4-dimethylphenyl group in the target compound may adopt planar or twisted geometries relative to the triazole core, influencing π-π stacking (modeled using ORTEP-3 ).

Implications for Bioactivity

While biological data for the target compound is unavailable, structural analogs suggest:

- Chloro and Methoxy Groups : Enhance lipophilicity and membrane permeability (clogP ~3.8).

- Aryl vs. Alkyl Carboxamides : Aryl substituents (e.g., 3,4-dimethylphenyl) may improve target affinity via hydrophobic interactions, whereas cyclohexyl groups could alter pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。